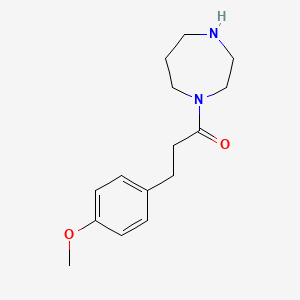
1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one typically involves the following steps:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group:
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
化学反応の分析
Types of Reactions
1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols.
科学的研究の応用
Chemistry: As an intermediate in organic synthesis.
Biology: As a potential ligand for studying receptor interactions.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of polymers or other industrial chemicals.
作用機序
The mechanism of action of 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events.
類似化合物との比較
Similar Compounds
1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one: Lacks the methoxy group, which may affect its reactivity and applications.
1-(1,4-Diazepan-1-yl)-3-(4-hydroxyphenyl)propan-1-one: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties.
Uniqueness
The presence of the methoxy group in 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one may confer unique chemical properties, such as increased lipophilicity or altered reactivity, making it distinct from its analogs.
生物活性
1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one, a compound with the CAS number 1016684-28-8, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a diazepane ring and a methoxyphenyl group, which are significant for its biological activity. The structural formula can be represented as follows:
This structure is crucial for interactions with biological targets, particularly in neurological and cancer-related pathways.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticonvulsant Activity : The compound has shown promise in seizure models, indicating potential use in treating epilepsy.
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
- Neuroprotective Effects : It may also exert protective effects on neuronal cells, which could be beneficial in neurodegenerative diseases.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and cellular signaling pathways. Key mechanisms include:
- GABA Receptor Modulation : Similar to benzodiazepines, it may enhance GABAergic transmission, contributing to its anticonvulsant properties.
- Inhibition of Kinases : The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation.
Table 1: Biological Activities and IC50 Values
| Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Anticonvulsant | Mouse model | 0.03 | |
| Antitumor (OVCAR-4) | Cell line | 5.67 ± 0.57 | |
| Neuroprotective | Neuronal cells | Not specified |
Case Study 1: Antitumor Activity
In a study investigating the antitumor effects of this compound on the OVCAR-4 ovarian cancer cell line, the compound demonstrated an IC50 value of 5.67 µM. This suggests significant potential for further development as an anticancer agent.
Case Study 2: Anticonvulsant Effects
A preclinical evaluation in a mouse model indicated that the compound exhibited anticonvulsant properties with an IC50 value of 0.03 µM. This positions it as a candidate for treating seizure disorders and warrants further investigation into its mechanism of action related to GABA receptor modulation.
Discussion
The promising biological activities of this compound highlight its potential as a therapeutic agent in neurology and oncology. The dual action on both neuronal pathways and cancer cell proliferation suggests that this compound could serve multiple therapeutic roles.
特性
IUPAC Name |
1-(1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-14-6-3-13(4-7-14)5-8-15(18)17-11-2-9-16-10-12-17/h3-4,6-7,16H,2,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZMXXWBUPTQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














